molecular formula C10H20ClNO B13490964 (1R,3S)-3-Cyclobutoxycyclohexan-1-amine hydrochloride

(1R,3S)-3-Cyclobutoxycyclohexan-1-amine hydrochloride

Cat. No.: B13490964
M. Wt: 205.72 g/mol
InChI Key: KLLZITKMLSAXQQ-SCYNACPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride is a chiral compound with potential applications in various fields of scientific research. The compound is characterized by its unique structure, which includes a cyclobutoxy group attached to a cyclohexane ring, and an amine group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of a cyclohexane derivative with a cyclobutyl compound under controlled conditions. The reaction is often catalyzed by a chiral catalyst to ensure the formation of the desired stereoisomer. The intermediate product is then subjected to further reactions, such as amination and hydrochloride salt formation, to yield the final compound.

Industrial Production Methods

For large-scale industrial production, the synthesis route is optimized for cost-effectiveness and efficiency. This involves the use of high-yield reactions, minimal purification steps, and scalable reaction conditions. The raw materials are chosen based on their availability and cost, and the reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives. Substitution reactions can lead to a variety of amine derivatives with different functional groups.

Scientific Research Applications

rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride
  • rac-(1R,3S)-3-aminocyclopentylmethanesulfonyl fluoride hydrochloride
  • rac-(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid hydrochloride

Uniqueness

rac-(1R,3S)-3-cyclobutoxycyclohexan-1-amine hydrochloride stands out due to its unique cyclobutoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

(1R,3S)-3-cyclobutyloxycyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c11-8-3-1-6-10(7-8)12-9-4-2-5-9;/h8-10H,1-7,11H2;1H/t8-,10+;/m1./s1

InChI Key

KLLZITKMLSAXQQ-SCYNACPDSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)OC2CCC2)N.Cl

Canonical SMILES

C1CC(C1)OC2CCCC(C2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.